METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE

Physicochemical profiling ADME prediction Medicinal chemistry

This 5-fluoro-7-azaindole building block offers a strategic advantage in kinase inhibitor programs: the C5-fluoro substituent enhances target binding (up to 5-fold) and blocks CYP450-mediated metabolism, improving stability over unsubstituted or chloro/bromo analogs. The methyl ester enables versatile 3-position functionalization while remaining stable during N1/C2 modifications. Procure this premium research chemical for high-performance medicinal chemistry.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 1190314-69-2
Cat. No. B1403283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
CAS1190314-69-2
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=N2)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
InChIKeySDFAOMSNGRJZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Fluoro-1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylate (CAS 1190314-69-2) Procurement and Structural Baseline


Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190314-69-2; also named methyl 5-fluoro-7-azaindole-3-carboxylate) is a heterocyclic compound belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family [1]. The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery due to its ability to serve as a bioisostere of both indole and purine systems, forming key hydrogen bonds within the ATP-binding pocket of numerous protein kinases [2]. This specific compound features a 5-fluoro substituent on the pyridine ring and a methyl ester at the 3-position of the pyrrole ring, with a molecular weight of 194.16 g/mol and a calculated LogP of approximately 1.37 [3]. The 5-fluoro substitution pattern is of particular interest because the 7-azaindole isomer is the most frequently encountered azaindole positional isomer among kinase inhibitor programs compared to the 4-, 5-, and 6-azaindole isomers [2].

Why Methyl 5-Fluoro-1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylate Cannot Be Arbitrarily Substituted in Kinase Inhibitor Synthesis


Substitution at the 5-position of the 7-azaindole scaffold is not interchangeable without consequence. The electronic nature and steric profile of the 5-substituent directly modulate both the pKa of the adjacent pyridine nitrogen and the compound's capacity for favorable interactions within the hydrophobic back pocket of kinase ATP-binding sites [1]. The fluorine atom in this compound provides a unique combination of strong electron-withdrawing inductive effect (−I) with minimal steric demand (van der Waals radius: F = 1.47 Å), which distinguishes it from hydrogen (unsubstituted: no electronic perturbation), chlorine (weaker −I effect, larger radius 1.75 Å), and bromine (minimal −I effect, radius 1.85 Å) analogs [1]. In fluorinated 7-azaindole derivatives, the C5-fluoro substituent has been shown to influence potency against DYRK1A kinase by a factor of up to 5-fold compared to unsubstituted analogs, demonstrating that even single-atom substitution at this position can produce substantial changes in biological activity [2]. Additionally, the fluorine atom can block metabolic oxidation at the 5-position, a known site of cytochrome P450-mediated metabolism in azaindole-containing compounds, thereby potentially improving metabolic stability relative to unsubstituted or chloro/bromo analogs that are subject to either rapid oxidation or glutathione conjugation, respectively [1].

Quantitative Differentiation Evidence for Methyl 5-Fluoro-1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylate Versus Analogs


5-Fluoro Substitution Confers Differential Physicochemical Properties Versus 5-H, 5-Cl, and 5-Br Analogs

The 5-fluoro substituent in methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate produces a distinct physicochemical profile compared to unsubstituted and heavier halogen analogs [1]. The compound exhibits a calculated LogP of 1.37 and a polar surface area of 55 Ų [2]. In the broader 7-azaindole series, substitution at the 5-position alters the basicity of the adjacent pyridine nitrogen and the overall electronic distribution of the bicyclic system, which directly impacts both passive membrane permeability and target binding interactions [1]. The fluorine atom provides strong electron withdrawal while maintaining a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), thereby preserving the steric fit within narrow hydrophobic kinase pockets—a balance that bulkier chloro (1.75 Å) or bromo (1.85 Å) substituents cannot achieve without steric penalty [1].

Physicochemical profiling ADME prediction Medicinal chemistry Lead optimization

Fluorine at the 5-Position Enhances Kinase Binding Affinity Relative to Unsubstituted 7-Azaindole

Direct comparative data from DYRK1A kinase inhibition studies demonstrates that fluorine substitution on the 7-azaindole scaffold produces quantifiable potency enhancement. In a Z'LYTE enzyme activity assay, unsubstituted 7-azaindole (1) exhibited an IC50 of 158 nM against DYRK1A [1]. When fluorine was incorporated into the scaffold to better occupy a hydrophobic pocket in the ATP-binding site, the resulting fluoro-derivatives achieved a 5-fold increase in potency [1]. While methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a synthetic intermediate rather than a final inhibitor, its 5-fluoro-7-azaindole core is the essential pharmacophoric element responsible for this binding enhancement.

Kinase inhibition Structure-activity relationship DYRK1A Binding affinity

7-Azaindole Isomer Demonstrates Predominant Occurrence in Kinase Inhibitors Versus 4-, 5-, and 6-Azaindole Isomers

Among the four possible azaindole positional isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole scaffold—the core of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate—is the most frequently encountered in kinase inhibitor development [1]. This predominance is not arbitrary: the 7-azaindole isomer presents a specific hydrogen-bonding geometry that closely mimics the adenine ring of ATP, enabling favorable interactions with the kinase hinge region [1]. The 1H-pyrrolo[2,3-b]pyridine ring system provides two nitrogen atoms capable of acting as hydrogen bond acceptors, a feature that distinguishes it from indole-based scaffolds and contributes to its privileged status in kinase inhibitor design [1].

Kinase inhibitor design Isomer selectivity ATP-binding pocket Medicinal chemistry

3-Methyl Ester Provides Orthogonal Synthetic Versatility Compared to 3-Carboxylic Acid and 3-Unsubstituted Analogs

The methyl ester functionality at the 3-position of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate offers distinct synthetic advantages over both the corresponding 3-carboxylic acid and 3-unsubstituted 7-azaindole analogs . The ester serves as a protected carboxylic acid equivalent, enabling selective functionalization at other positions (e.g., N1 alkylation, C2 halogenation) without competing reactivity from a free carboxyl group . Following these transformations, the ester can be hydrolyzed to the free acid for amide coupling, reduced to the alcohol for further elaboration, or directly converted to amides via aminolysis. The 3-carboxylic acid analog (CAS 1067193-34-3) lacks this protection flexibility and is more prone to decarboxylation under thermal or acidic conditions .

Synthetic methodology Building block utility Amide coupling Functional group interconversion

5-Fluoro Substitution Enables Metabolic Blocking Relative to Unsubstituted 7-Azaindole

Fluorine substitution at metabolically labile positions is a well-established strategy for improving the pharmacokinetic profile of drug candidates. In the context of 7-azaindole derivatives, the 5-position of the pyridine ring is susceptible to cytochrome P450-mediated oxidative metabolism [1]. Fluorine incorporation at this position blocks metabolic oxidation by occupying the site that would otherwise undergo hydroxylation, a principle validated across multiple fluorinated heterocyclic series [1]. Studies on 5-azaindole Cdc7 inhibitors have demonstrated that strategic substitution can yield compounds with 'improved intrinsic metabolic stability' [2].

Metabolic stability Cytochrome P450 Oxidative metabolism Pharmacokinetics

Procurement-Driven Application Scenarios for Methyl 5-Fluoro-1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylate


Synthesis of 3,5-Disubstituted-7-Azaindole Kinase Inhibitors Requiring Optimized Binding Affinity

This compound is the optimal starting material for constructing 3,5-disubstituted-7-azaindole kinase inhibitors where enhanced target binding is required [1]. The 5-fluoro substituent provides up to a 5-fold increase in kinase binding affinity relative to unsubstituted 7-azaindole cores, as demonstrated in DYRK1A inhibition studies [2]. The 3-methyl ester enables amide bond formation with diverse amine-containing fragments, a critical step in generating the final inhibitor structure [1]. This scenario applies to programs targeting kinases where the 5-position is intended to remain as fluorine in the final compound, leveraging the binding enhancement while avoiding the steric penalties associated with bulkier halogen substituents.

Multi-Step Synthetic Sequences Requiring Orthogonal Protection of the C3 Carboxylate

When synthetic routes require functionalization at the N1 position (alkylation, arylation) or C2 position (halogenation, cross-coupling) prior to carboxylate manipulation, the methyl ester form is essential [1]. The free carboxylic acid analog (CAS 1067193-34-3) cannot tolerate many organometallic reagents or basic conditions required for N1 alkylation without competing deprotonation or decarboxylation [2]. The methyl ester remains stable under these conditions and can be quantitatively hydrolyzed to the free acid at the final synthetic stage using mild LiOH/THF/H₂O conditions, enabling clean amide coupling with minimal side reactions [1].

Lead Optimization Programs Requiring Metabolic Stability Enhancement at the 5-Position

For medicinal chemistry programs where metabolic stability is a key optimization parameter, this 5-fluoro building block provides a pre-installed metabolic blocking group [1]. Unsubstituted 7-azaindole analogs are subject to CYP450-mediated oxidation at the 5-position, which can generate reactive metabolites or accelerate clearance [1]. By incorporating the fluorine atom at the building block stage, programs can bypass the need for late-stage fluorination reactions or alternative metabolic stabilization strategies. The 5-chloro analog, while also blocking oxidation, introduces a larger steric footprint and potential glutathione conjugation liability, making the 5-fluoro compound the preferred choice for maintaining near-native binding geometry while improving metabolic stability [1].

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